Centrinone-B is derived from the structural optimization of earlier PLK4 inhibitors, specifically centrinone. It is classified as a small molecule inhibitor that targets serine/threonine kinases, which are pivotal in regulating various cellular functions including the cell cycle and mitosis . The compound is commercially available and typically stored at -20°C to maintain its stability and efficacy .
The synthesis of centrinone-B involves several key steps that optimize its interaction with the PLK4 binding site. The compound was developed by modifying the structure of a pan-Aurora kinase inhibitor, VX-680. Notably, the introduction of a methoxy group at the C5 position enhances binding affinity to PLK4 by interacting with specific amino acids within the kinase's hinge region .
The synthetic pathway includes:
Centrinone-B has a molecular formula of C27H27F2N7O5S2 and a molecular weight of 631.67 g/mol . Its structural features include:
The InChI key for centrinone-B is UPZNTUYHCRQOIQ-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
Centrinone-B undergoes specific biochemical reactions primarily related to its inhibition mechanism on PLK4. Upon binding to PLK4, it stabilizes an inactive conformation of the kinase, preventing its phosphorylation activity essential for centrosome duplication. This inhibition leads to:
Centrinone-B exerts its effects through competitive inhibition of PLK4 activity. The mechanism involves:
Experimental data indicate that treatment with centrinone-B can lead to apoptosis in cancer cells through pathways involving caspase activation .
Centrinone-B is characterized by:
Key chemical properties include:
Centrinone-B is primarily used in scientific research settings with applications including:
Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication, distinguished structurally and functionally within the polo-like kinase family. Unlike PLK1-3, which possess tandem polo-box domains (PBDs), PLK4 features a single canonical PBD and a cryptic polo box (CPB), enabling homodimerization essential for its autoregulation [1] [6]. This unique architecture facilitates precise spatial control: PLK4 localizes exclusively to the centrosome, where it phosphorylates key substrates like CEP152 and CEP131 to initiate centriole assembly [4] [7]. Its kinase domain shares only 37% identity with PLK1, resulting in distinct substrate specificity characterized by a preference for hydrophobic residues at the +2 position relative to the phosphoacceptor site [1] [6].
PLK4 activity is exquisitely dosage-sensitive. Autoregulation occurs through trans-autophosphorylation of a C-terminal PEST degron, triggering SCFβ-TrCP-mediated ubiquitination and proteasomal degradation [1] [8]. This feedback loop maintains centriole number homeostasis:
Table 1: Structural Domains of PLK4 and Their Functions
Domain | Structure | Function | Regulatory Role |
---|---|---|---|
Kinase Domain | Divergent Ser/Thr kinase | Phosphorylates centriolar proteins (STIL, SAS-6) | Initiates centriole assembly |
Polo-Box (PBD) | Single domain | Homodimerization interface | Facilitates trans-autophosphorylation |
Cryptic Polo-Box (CPB) | Structurally distinct | Centrosome targeting | Recruits PLK4 to centrioles |
PEST Sequences | Proline/acidic-rich | Phosphodegron | Targets PLK4 for β-TrCP-mediated degradation |
"Centrosome loss irreversibly arrested normal cells in senescence via p53... In contrast, cancer cell lines proliferated indefinitely after centrosome loss" [10].
This dichotomy enables selective targeting of cancer cells lacking functional p53. Furthermore, PLK4 inhibition sensitizes tumors to DNA-damaging agents. In rhabdoid tumors and medulloblastoma, Centrinone-B induces polyploidy and senescence, increasing vulnerability to etoposide and anthracyclines [3].
Table 3: Cancer Types Vulnerable to Centrinone-B
Cancer Type | Molecular Context | Response to Centrinone-B | Key Mechanisms |
---|---|---|---|
Ewing Sarcoma | EWSR1-FLI1 fusion | Apoptosis (caspase-3/7 activation) | Mitochondrial depolarization |
TP53-mutant AML | TP53 loss | cGAS-STING activation + phagocytosis | Cytosolic DNA sensing |
Breast Adenocarcinoma | TRIM37 amplification | Synthetic lethality (>>95% growth inhibition) | Centriole duplication failure |
Rhabdoid Tumors | SMARCB1 deletion | Senescence + polyploidy | Enhanced chemo-sensitivity |
Concluding RemarksCentrinone-B exemplifies rational kinase inhibitor design, leveraging structural insights into PLK4’s unique regulatory mechanisms to achieve unprecedented selectivity. Its ability to reversibly deplete centrioles without off-target cytotoxicity provides a powerful tool for dissecting centrosome biology and a promising therapeutic strategy for cancers reliant on centrosome amplification or defective in p53-mediated cell cycle checkpoints. Ongoing clinical development of next-generation inhibitors (e.g., RP-1664) will further elucidate the translational potential of PLK4 inhibition in oncology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7